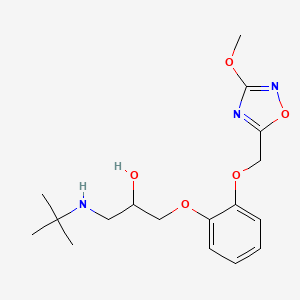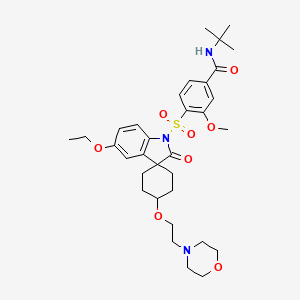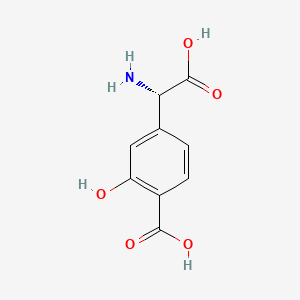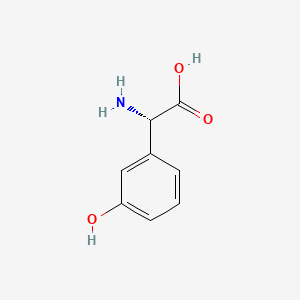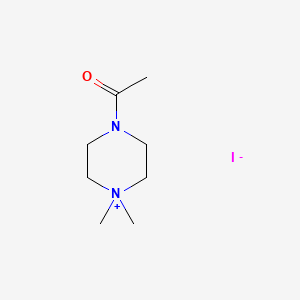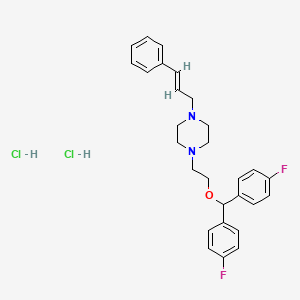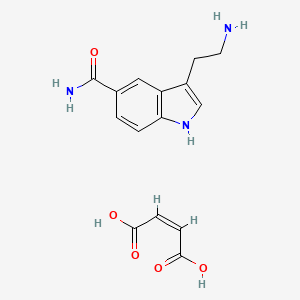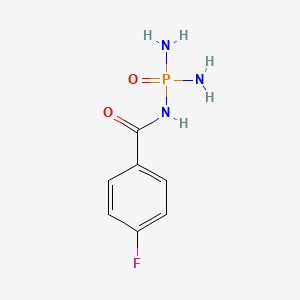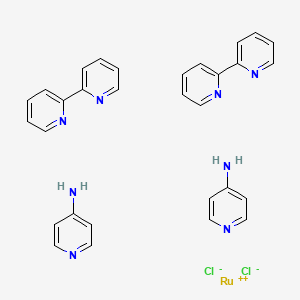
RuBi-4AP
描述
RuBi-4AP is a caged K+ channel blocker . It is a derivative of 4-aminopyridine (4AP) and contains a photolabile protecting group, allowing its effect to be controlled precisely in both space and time with light . RuBi-4AP is light-sensitive and it is recommended that the compound is protected from light .
Molecular Structure Analysis
The molecular formula of RuBi-4AP is C30H28Cl2N8Ru . The molecular weight is 672.58 g/mol . RuBi-4AP is based on ruthenium photochemistry .
Chemical Reactions Analysis
RuBi-4AP is a caged compound, meaning it has a “cage” that hinders the activity of the molecule. This cage can be detached through a photochemical reaction using UV, visible, or IR light, allowing precise spatiotemporal activation of the bioactive molecule . RuBi-4AP can be triggered using visible light (450–500 nm) with a high quantum yield .
Physical And Chemical Properties Analysis
RuBi-4AP is a solid compound that is soluble in water . It has a molecular weight of 672.58 .
科学研究应用
Neuroscience: Investigation of Synaptic Transmission
RuBi-4AP is used to study synaptic transmission in the nervous system. As a caged compound, it allows researchers to release 4-aminopyridine (4-AP) with high spatial and temporal precision upon light activation. This is particularly useful for investigating the role of voltage-dependent K+ channels in synaptic release and neuronal function .
Epilepsy Research: Optical Triggering of Seizures
In epilepsy research, RuBi-4AP has been employed to develop techniques for in vivo optical triggering of neocortical seizures. This application provides a novel model for studying the onset and propagation of epileptic events with high spatio-temporal control, which could lead to new therapeutic interventions .
Pharmacology: Drug Delivery and Activation
RuBi-4AP’s ability to cage and release pharmacologically active molecules like 4-AP makes it a powerful tool for controlled drug delivery. Researchers can activate the compound at specific locations and times within biological systems, enabling precise studies of drug effects .
Cellular Biology: Ion Channel Functionality
The compound’s role as a voltage-dependent K+ channel blocker aids in the study of ion channel functionality. By controlling the release of 4-AP, scientists can examine the impact of these channels on cellular processes such as signal transduction and muscle contraction .
Photopharmacology: Light-Activated Therapeutics
RuBi-4AP contributes to the field of photopharmacology, where light is used to activate therapeutic agents. Its two-photon uncaging capabilities under physiological conditions allow for targeted treatment strategies with minimal invasiveness .
Neuroimaging: Mapping Neural Pathways
Utilizing RuBi-4AP in neuroimaging enables researchers to map neural pathways and understand the complex networks within the brain. The precise activation of neural circuits by light helps in identifying the roles of specific brain regions .
Optogenetics: Modulating Neuronal Activity
In optogenetics, RuBi-4AP can be used to modulate neuronal activity with light. This application is crucial for dissecting the contributions of different neuron types to behavior and brain function .
Fundamental Biological Processes: Understanding Molecular Mechanisms
Finally, RuBi-4AP aids in the basic science research of fundamental biological processes. By enabling the controlled release of bioactive molecules, it helps in uncovering the molecular mechanisms underlying various biological functions .
作用机制
Target of Action
RuBi-4AP, a derivative of 4-aminopyridine (4AP), is a caged Kv channel blocker . The primary targets of RuBi-4AP are voltage-dependent potassium channels (Kv1 family) . These channels play a crucial role in regulating the membrane potential and controlling the electrical activity of cells .
Mode of Action
RuBi-4AP contains a photolabile protecting group, which allows its effect to be controlled precisely in both space and time with light . Upon exposure to light, RuBi-4AP expels one of its 4AP molecules . This uncaging process results in the blocking of the Kv channels, thereby affecting the electrical activity of the cells .
Biochemical Pathways
The action of RuBi-4AP primarily affects the electrical signaling pathways in neurons. By blocking the Kv channels, RuBi-4AP alters the membrane potential and disrupts the normal flow of potassium ions . This can affect various downstream processes, including neuronal excitability, synaptic transmission, and signal propagation .
Pharmacokinetics
It is known that rubi-4ap is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on the bioavailability of RuBi-4AP remain to be determined.
Result of Action
The blocking of Kv channels by RuBi-4AP can have significant effects at the molecular and cellular levels. It can alter the electrical activity of neurons, affecting processes such as neuronal excitability, synaptic transmission, and signal propagation . In cerebellar interneurons, distinct Kv channel subtypes contribute to differences in spike signaling properties in the axon initial segment and presynaptic boutons .
Action Environment
The action of RuBi-4AP can be influenced by environmental factors, particularly light. RuBi-4AP is light-sensitive, and its effect can be controlled precisely with light . This allows for precise spatiotemporal activation of the compound.
安全和危害
未来方向
RuBi-4AP has been used in research to control pharmacologic events with high spatio-temporal resolution . It has been used to elicit the response of neurons in both in vitro and in vivo experiments . Its high spatio-temporal control makes it a promising tool in the investigation of ictal onset, propagation, and the development of novel light-based therapeutic interventions .
属性
IUPAC Name |
pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.2C5H6N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;;;/h2*1-8H;2*1-4H,(H2,6,7);2*1H;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEGPXUCOGNVKR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Cl-].[Cl-].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Cl2N8Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RuBi-4AP | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





